N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide
Description
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide is a complex organic compound that features a piperidine ring, a thiazole ring, and sulfonamide groups
Properties
IUPAC Name |
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S3/c1-2-12-14-8-13(21-12)22(17,18)15-10-4-3-7-16(9-10)23(19,20)11-5-6-11/h8,10-11,15H,2-7,9H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOBIVXOGFHJH-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)S(=O)(=O)NC2CCCN(C2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=C(S1)S(=O)(=O)N[C@@H]2CCCN(C2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The thiazole ring is often synthesized via cyclization reactions involving thioamides and α-haloketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide groups would yield sulfonic acids, while reduction of the thiazole ring could lead to dihydrothiazole derivatives.
Scientific Research Applications
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes, potentially inhibiting their activity. The piperidine and thiazole rings may also play a role in binding to proteins and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperazine and pyrrolidine share structural similarities with the piperidine ring.
Thiazole Derivatives: Compounds such as thiazolidine and benzothiazole have similar thiazole rings.
Uniqueness
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide is unique due to the combination of its piperidine, thiazole, and sulfonamide groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
